![molecular formula C18H17NO5S3 B2863951 methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034306-56-2](/img/structure/B2863951.png)
methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate
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Description
Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide derivatives and is known for its unique properties that make it suitable for various applications.
Scientific Research Applications
Synthesis and Photophysical Properties
Research on compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate reveals unique luminescence properties, indicating potential applications in the development of luminescent materials or sensors (Kim et al., 2021).
Photodynamic Therapy Applications
Studies on new zinc phthalocyanine derivatives with benzenesulfonamide groups show significant potential for use as photosensitizers in photodynamic therapy for cancer treatment, demonstrating the importance of chemical modifications in enhancing therapeutic efficacy (Pişkin et al., 2020).
Process Optimization
Optimization of synthesis processes for related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, highlights the importance of refining chemical reactions for pharmaceutical intermediates, leading to more efficient production methods (Xu et al., 2018).
Photoinitiated Polymerization
Innovative uses in polymer science, such as the development of photoinitiators for nitroxide-mediated photopolymerization, illustrate the role of specific compounds in advancing materials science (Guillaneuf et al., 2010).
properties
IUPAC Name |
methyl 4-methoxy-3-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-23-14-6-5-12(18(20)24-2)10-16(14)27(21,22)19-17(13-7-9-25-11-13)15-4-3-8-26-15/h3-11,17,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVGOBPRHEOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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